Allyl (2-bromoethyl)carbamate
CAS No.:
Cat. No.: VC13701205
Molecular Formula: C6H10BrNO2
Molecular Weight: 208.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrNO2 |
|---|---|
| Molecular Weight | 208.05 g/mol |
| IUPAC Name | prop-2-enyl N-(2-bromoethyl)carbamate |
| Standard InChI | InChI=1S/C6H10BrNO2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5H2,(H,8,9) |
| Standard InChI Key | PVHUBYKHHACXLU-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NCCBr |
| Canonical SMILES | C=CCOC(=O)NCCBr |
Introduction
Chemical Structure and Physicochemical Properties
Allyl (2-bromoethyl)carbamate belongs to the carbamate family, defined by the presence of the -NHCOO- functional group. Its molecular structure includes:
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Allyl group (CH₂=CHCH₂O-): Imparts electrophilic character and participates in conjugation.
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Bromoethyl moiety (BrCH₂CH₂NH-): Enhances reactivity via the bromine atom’s leaving-group potential.
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Carbamate linkage: Stabilizes intermediates in synthetic pathways.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | prop-2-enyl N-(2-bromoethyl)carbamate |
| Molecular Formula | C₆H₁₀BrNO₂ |
| Molecular Weight | 208.05 g/mol |
| Canonical SMILES | C=CCOC(=O)NCCBr |
| Solubility | Moderate in polar aprotic solvents (e.g., DCM, DMF) |
The bromine atom’s electronegativity (2.96 Pauling units) and polarizable nature make this compound highly reactive in nucleophilic substitution reactions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthesis route involves reacting 2-bromoethylamine with allyl chloroformate under controlled conditions:
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Base-mediated reaction: Triethylamine (Et₃N) deprotonates 2-bromoethylamine in dichloromethane (DCM) at 0°C.
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Stepwise addition: Allyl chloroformate is added dropwise to form the carbamate linkage via nucleophilic acyl substitution .
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Purification: Column chromatography isolates the product with yields typically exceeding 70%.
Industrial-Scale Considerations
Large-scale production requires optimization for safety and efficiency:
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Continuous-flow systems: Minimize exothermic risks during chloroformate addition.
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Solvent recovery: DCM and Et₃N are recycled to reduce costs.
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Purity control: HPLC monitoring ensures ≤0.1% residual amines.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromoethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols):
Example: Reaction with sodium azide (NaN₃) yields allyl (2-azidoethyl)carbamate, a precursor for "click" chemistry .
Oxidation and Reduction
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Oxidation: Hydrogen peroxide (H₂O₂) converts the allyl group to an epoxide, enhancing electrophilicity.
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Reduction: Sodium borohydride (NaBH₄) selectively reduces the carbamate carbonyl to a methylene group without altering the bromide .
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Substitution | NaN₃, DMF, 60°C | Allyl (2-azidoethyl)carbamate |
| Oxidation | H₂O₂, CH₃COOH, 25°C | Epoxy-allyl carbamate |
| Reduction | NaBH₄, MeOH, 0°C | Allyl (2-bromoethyl)amine |
| Activity | Model System | Key Finding | Citation |
|---|---|---|---|
| CYP17A1 Inhibition | Recombinant enzyme | 40% inhibition at 10 μM | |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 25 μM (72 hr exposure) |
Comparative Analysis with Related Compounds
Allyl Chloroformate
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Higher electrophilicity: Reacts faster with amines but lacks the bromoethyl group’s substitution versatility.
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Applications: Preferred for rapid carbamate formation in peptide synthesis .
2-Bromoethanamine Hydrobromide
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Precursor role: Lacks the carbamate’s stability but serves as a key building block.
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Toxicity: More acute neurotoxic effects compared to the carbamate derivative.
Recent Advances and Future Directions
Targeted Drug Delivery
Conjugation of Allyl (2-bromoethyl)carbamate to antibody-drug conjugates (ADCs) exploits its:
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Controlled release: Bromine displacement by intracellular glutathione triggers payload release.
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Stability: Carbamate linkage resists premature hydrolysis in serum .
Green Chemistry Approaches
Recent efforts focus on CO₂ utilization for carbamate synthesis:
Cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) enable one-pot synthesis under mild conditions .
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